4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione
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Overview
Description
4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione is an organic compound that features a thiomorpholine ring substituted with a 2,4-difluorophenyl group and a methyl group
Mechanism of Action
Target of Action
The primary target of 4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione is the fungal cytochrome P450 enzyme 51 (CYP51) . CYP51 plays a crucial role in maintaining the integrity and growth of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, by inhibiting its function . This inhibition prevents the synthesis of ergosterol, a key component of fungal cell membranes . The disruption in ergosterol production leads to increased permeability of the fungal membranes, ultimately causing cell death .
Biochemical Pathways
The affected pathway is the ergosterol biosynthesis pathway in fungi . Ergosterol is vital for the integrity of the fungal cell membrane. By inhibiting CYP51, the compound disrupts ergosterol production, leading to cell death .
Pharmacokinetics
It’s worth noting that the compound exhibits selective inhibition of fungal cyp51 and has shown remarkable potency against candida species during in vitro pharmacological studies .
Result of Action
The molecular effect of the compound’s action is the disruption of ergosterol synthesis, leading to increased permeability of the fungal cell membranes . The cellular effect is the death of the fungal cells due to the loss of membrane integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione typically involves the reaction of 2,4-difluoroaniline with a suitable thiomorpholine derivative under controlled conditions. The reaction may proceed through a series of steps including nucleophilic substitution and cyclization reactions. Common solvents used in these reactions include dichloromethane and methanol, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiomorpholine derivatives with reduced functional groups.
Substitution: Formation of substituted thiomorpholine derivatives with various functional groups.
Scientific Research Applications
4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: A precursor in the synthesis of 4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another compound with a similar difluorophenyl group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the thiomorpholine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-methylthiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2S/c1-6-11(16)14(10(15)5-17-6)9-3-2-7(12)4-8(9)13/h2-4,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAUBRZFQKAVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.